Head-to-Head Comparison: Desthiobiotin-Iodoacetamide Outperforms Alkyne-Iodoacetamide in Enrichment Efficacy and MS Compatibility
Desthiobiotin-iodoacetamide (DBIA) demonstrates superior performance relative to alkyne-iodoacetamide probes in cysteine chemoproteomics workflows. In a direct head-to-head comparison, DBIA enabled profiling of over 8,000 ligandable cysteine sites within a 3-hour labeling window at 0.5–1 mM concentration, surpassing the proteome coverage achieved with alkyne-iodoacetamide under identical conditions . Furthermore, DBIA eliminates the requirement for copper-catalyzed click chemistry conjugation to biotin-azide, a step that introduces variability and reduces mass spectrometry (MS) compatibility with alkyne-based probes .
| Evidence Dimension | Proteome coverage (ligandable cysteine sites profiled) |
|---|---|
| Target Compound Data | >8,000 ligandable cysteine sites within 3 hours |
| Comparator Or Baseline | Alkyne-iodoacetamide (alkyne-IA) |
| Quantified Difference | DBIA achieves higher proteome coverage than alkyne-IA; >8,000 cysteine sites profiled |
| Conditions | 0.5–1 mM probe concentration, 3-hour labeling, streptavidin enrichment, LC-MS/MS analysis |
Why This Matters
Higher proteome coverage in shorter timeframes enables more comprehensive mapping of ligandable cysteines, accelerating covalent inhibitor discovery and reducing sample preparation artifacts.
